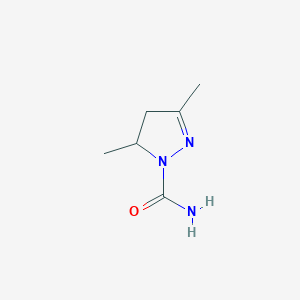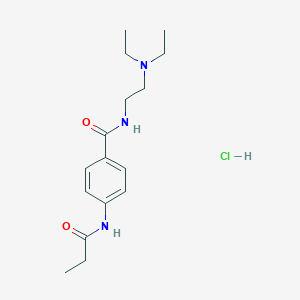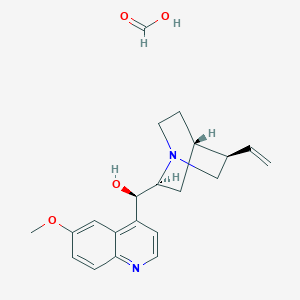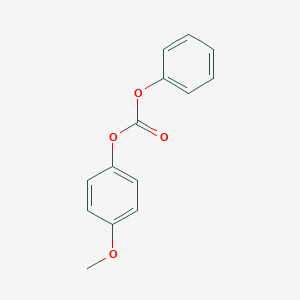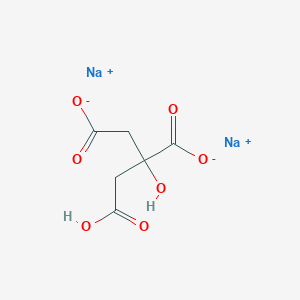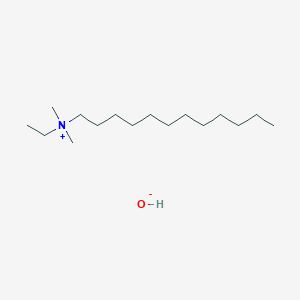
Dilithium;tetrachlorocopper(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium Tetrachlorocopper (II), also known as Dilithium Tetrachlorocuprate (II), is a compound with the molecular formula Li2CuCl4 . It is commercially available as a 0.1 M solution in Tetrahydrofuran (THF) .
Synthesis Analysis
The compound is prepared in THF solution by the reaction of Lithium Chloride (0.2 mol) and Copper (II) Chloride (0.1 mol) .Molecular Structure Analysis
The linear formula of Dilithium Tetrachlorocopper (II) is Li2CuCl4 . It has a molecular weight of 219.24 .Chemical Reactions Analysis
Dilithium Tetrachlorocopper (II) is used as a catalyst in the coupling of alkyl halides with alkyl Grignard reagents . It is also used in stoichiometric amounts to open epoxides .Physical And Chemical Properties Analysis
Dilithium Tetrachlorocopper (II) is an orange to amber to dark red clear liquid . It has a specific gravity of 0.91 at 20°C . It is moisture sensitive and should be stored under inert gas .Aplicaciones Científicas De Investigación
Catalyst in Organic Synthesis
Lithium tetrachlorocuprate is used as a catalyst in organic synthesis . It is particularly effective in coupling alkyl halides with alkyl Grignard reagents . This makes it a valuable tool in the synthesis of complex organic molecules.
Research in Cell Death Mechanisms
Research has shown that Lithium tetrachlorocuprate can attenuate necrotic cell death in certain types of cancer cells . This suggests potential applications in cancer research and treatment.
Autophagy Induction
Lithium tetrachlorocuprate has been found to induce autophagy and downregulate the expression of transforming growth factor β-induced protein (TGFBI) in certain types of cells . This could have implications for the treatment of diseases where autophagy plays a role, such as neurodegenerative disorders and cancer.
Material Science
In the field of material science, Lithium tetrachlorocuprate is used in the synthesis of high purity, submicron, and nanopowder forms . These materials have a wide range of applications, from electronics to pharmaceuticals.
Safety and Hazards
Dilithium Tetrachlorocopper (II) is highly flammable and harmful if swallowed . It causes skin and serious eye irritation . It may cause damage to organs through prolonged or repeated exposure . It is suspected of causing cancer . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Relevant Papers One paper describes an efficient procedure for the oxidative homocoupling of functionalized Grignard reagents using a catalytic amount of Dilithium Tetrachlorocopper (II) in the presence of pure .
Mecanismo De Acción
Target of Action
Lithium Tetrachlorocuprate, also known as Dilithium Tetrachlorocopper(II), is primarily used as a catalyst in organic synthesis . Its primary targets are alkyl halides and alkyl Grignard reagents . It facilitates the coupling of these reagents, which is a crucial step in many organic reactions .
Mode of Action
The compound interacts with its targets (alkyl halides and alkyl Grignard reagents) by facilitating their coupling . This is achieved through a process known as nucleophilic substitution, where the compound acts as a nucleophile, donating an electron pair to form a chemical bond .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of various organic compounds through its catalytic action .
Result of Action
The primary result of Lithium Tetrachlorocuprate’s action is the successful coupling of alkyl halides with alkyl Grignard reagents . This leads to the formation of new organic compounds, which can be used in various applications, including the development of pharmaceuticals and other chemical products .
Action Environment
The efficacy and stability of Lithium Tetrachlorocuprate can be influenced by various environmental factors. These include the temperature and solvent used in the reaction . For instance, the compound is typically used in a solution of Tetrahydrofuran (THF), and the concentration of the compound in the solution can impact its catalytic activity .
Propiedades
IUPAC Name |
dilithium;tetrachlorocopper(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Cu.2Li/h4*1H;;;/q;;;;+2;2*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJWWBBBSCXJMS-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].Cl[Cu-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4CuLi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11074879 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

